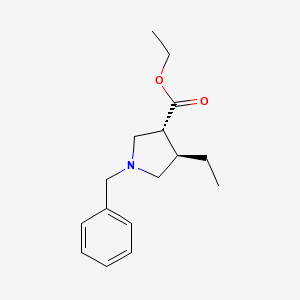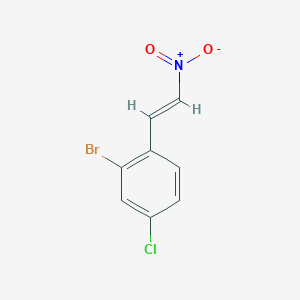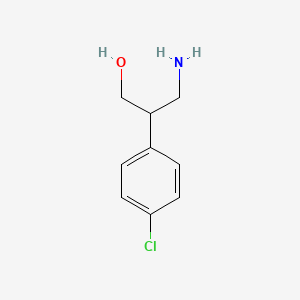
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride
概要
説明
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of both azetidine and pyrrolidine rings, which contribute to its distinctive chemical properties.
準備方法
The synthesis of 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring followed by the introduction of the pyrrolidine moiety. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high efficiency.
化学反応の分析
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. Common reagents include halides and other nucleophilic species.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, aiding in the development of new materials and compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its effects on various biological targets.
Industry: The compound’s properties are leveraged in industrial processes, including the production of pharmaceuticals and other chemical products.
作用機序
The mechanism by which 1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various physiological outcomes. The exact molecular targets and pathways are subjects of ongoing research, aiming to elucidate the compound’s full range of effects.
類似化合物との比較
1-(3-Azetidinyl)-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:
- 1-(3-Azetidinyl)-3,5-dimethyl-1H-pyrazole dihydrochloride
- 1-(Azetidin-3-yl)-1H-imidazole dihydrochloride
- 1-(3-Azetidinyl)piperidine dihydrochloride
These compounds share structural similarities but differ in their specific chemical properties and applications
特性
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-3-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O.2ClH/c10-7-1-2-9(5-7)6-3-8-4-6;;/h6-8,10H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAHRXWPLYFOOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C2CNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

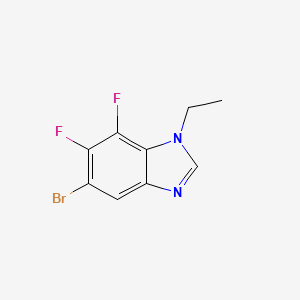
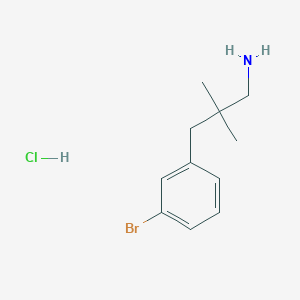
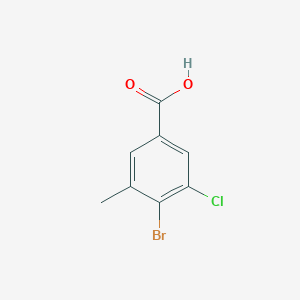

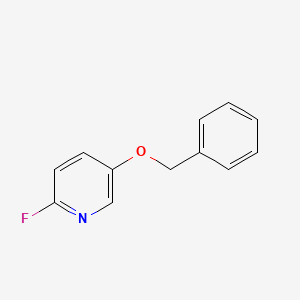
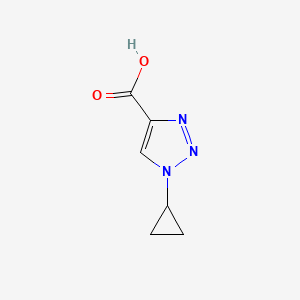
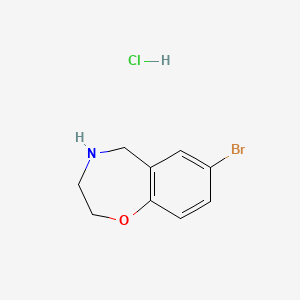
![2-{[3-(4-Fluorophenyl)imidazo[1,2-b]pyridazin-6-yl]amino}-3-methylbutan-1-ol](/img/structure/B1375532.png)
